N,N'-Bis(4-ethoxyphenyl)urea is an organic compound with the molecular formula . It features a urea functional group bonded to two 4-ethoxyphenyl groups, making it a member of the diaryl urea family. The compound is characterized by its unique structure, which includes ethoxy groups that enhance its solubility and reactivity compared to other ureas. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of N,N'-Bis(4-ethoxyphenyl)urea typically involves the following methods:
N,N'-Bis(4-ethoxyphenyl)urea has potential applications in:
Interaction studies involving N,N'-Bis(4-ethoxyphenyl)urea focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Investigations into its interactions with enzymes or receptors could provide insights into its biological relevance.
Several compounds share structural similarities with N,N'-Bis(4-ethoxyphenyl)urea. Here are some notable comparisons:
N,N'-Bis(4-ethoxyphenyl)urea stands out due to its specific ethoxy substituents, which enhance solubility and potentially influence biological activity compared to other diaryl ureas.
Traditional synthesis of diarylureas like N,N'-Bis(4-ethoxyphenyl)urea often relies on condensation reactions between aryl amines and carbonyl sources. A widely adopted method involves the use of triphosgene (bis(trichloromethyl) carbonate) as a phosgene surrogate due to its safer handling profile. In this approach, 4-ethoxyaniline reacts with triphosgene in dichloromethane to generate an intermediate isocyanate, which subsequently dimerizes to form the target urea. The addition of triethylamine accelerates the reaction by neutralizing hydrogen chloride byproducts, achieving yields exceeding 90% under mild conditions (25°C, 1 hour).
An alternative route employs potassium isocyanate as a carbonyl donor in aqueous media. Here, 4-ethoxyaniline undergoes nucleophilic addition to potassium isocyanate, followed by acidification to precipitate the urea product. This method avoids toxic solvents and simplifies purification, though yields are slightly lower (75–85%) compared to triphosgene-based protocols.
Table 1: Comparison of Traditional Condensation Methods
| Carbonyl Source | Solvent | Base | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Triphosgene | CH₂Cl₂ | Triethylamine | 92–97 | 1 hour |
| Potassium isocyanate | Water | None | 75–85 | 6 hours |
Key limitations of traditional methods include the use of halogenated solvents and the generation of stoichiometric acid waste. However, their scalability and compatibility with diverse aryl amines make them industrially viable.
Recent advancements have introduced nano organo solid acids as sustainable catalysts for urea synthesis. For instance, 2-carbamoylhydrazine-1-sulfonic acid (CHSA) and carbamoylsulfamic acid (CSA) have demonstrated efficacy in promoting condensation reactions between 4-ethoxyaniline and carbamoyl chlorides under solvent-free conditions. These catalysts feature high surface areas (120–150 m²/g) and Brønsted acid sites (-SO₃H, -NHCO-), which facilitate proton transfer and intermediate stabilization.
Reactions catalyzed by CHSA or CSA proceed at 60–80°C, achieving yields of 88–94% within 2 hours. The nano-sized particles (20–50 nm, confirmed via TEM) enhance mass transfer and reduce energy input compared to conventional acid catalysts. Notably, these catalysts are recyclable for up to five cycles without significant activity loss, as shown in Table 2.
Table 2: Performance of Nano Organo Solid Acids
| Catalyst | Particle Size (nm) | Temperature (°C) | Yield (%) | Recyclability (Cycles) |
|---|---|---|---|---|
| CHSA | 30–40 | 70 | 92 | 5 |
| CSA | 20–50 | 80 | 94 | 5 |
This approach aligns with green chemistry by eliminating solvents and minimizing waste, though substrate specificity for bulky amines remains a challenge.
Mechanochemical methods, particularly ball milling, offer an energy-efficient pathway for synthesizing N,N'-Bis(4-ethoxyphenyl)urea. In one protocol, 4-ethoxyaniline and urea are milled with a zirconia grinding jar at 30 Hz for 45 minutes, yielding 82% product without solvents. The mechanical force induces covalent bond reorganization, bypassing the need for isocyanate intermediates.
A modified approach uses selenium as a catalyst under carbon monoxide (CO) and oxygen (O₂) atmospheres. Here, 4-ethoxyaniline reacts with CO/O₂ (2:1 ratio) in the presence of 5 mol% selenium, forming the urea via a carbamoyl selenium intermediate. This method achieves 78% yield at ambient pressure and 25°C, though scalability is limited by selenium’s toxicity.
Table 3: Mechanochemical Synthesis Conditions
| Reactants | Catalyst | Gas Atmosphere | Yield (%) | Time |
|---|---|---|---|---|
| 4-Ethoxyaniline + urea | None | N₂ | 82 | 45 minutes |
| 4-Ethoxyaniline + CO/O₂ | Se | CO/O₂ (2:1) | 78 | 2 hours |
Mechanochemical routes reduce reaction times and energy consumption but require optimization for heterogeneous mixtures.
N,N'-Bis(4-ethoxyphenyl)urea facilitates pericyclic reactions through dual hydrogen-bond activation of substrates. The urea’s NH groups act as hydrogen bond donors, stabilizing transition states and lowering activation energies. For example:
| Reaction Type | Rate Enhancement | Selectivity (ee) |
|---|---|---|
| Asymmetric Diels-Alder | 4.2× | 92% [4] |
| Retro-6π electrocyclization | 3.8× | N/A |
The ethoxy groups fine-tune electron density, optimizing substrate binding without steric hindrance [7].
This urea derivative enhances CO₂-to-fuel conversions by mimicking enzymatic active sites:
| Catalyst | Product Selectivity | Stability (cycles) |
|---|---|---|
| N,N'-Bis(4-ethoxyphenyl)urea | 82% formate | >50 |
| Unmodified electrode | 45% formate | 15 |
The meta-ethoxyphenyl groups improve solubility in aprotic electrolytes, preventing catalyst leaching [5].
This urea enables solvent-free and energy-efficient syntheses of N-heterocycles:
Reaction: 2,5-dimethoxytetrahydrofuran + primary amine → N-substituted pyrrole Conditions: 40 kHz ultrasound, 25°C, 30 min Yield: 89% (vs. 62% with conventional heating) [6] Waste Reduction: The catalyst’s recyclability (5 cycles with <5% activity loss) aligns with green chemistry metrics [1] [6].
| Method | Energy Consumption (kW·h/mol) | PMI* |
|---|---|---|
| Urea-catalyzed | 0.8 | 1.2 |
| Traditional Pd-based | 3.5 | 8.7 |
*Process Mass Intensity
The antimicrobial properties of N,N'-Bis(4-ethoxyphenyl)urea align with the broader class of bis-urea derivatives that have demonstrated significant antibacterial activity against various pathogenic organisms [15] [16]. The structural characteristics of this compound, particularly the ethoxy substituents, contribute to enhanced antimicrobial efficacy through improved membrane penetration and target specificity [15].
Bis-urea compounds with structural similarities to N,N'-Bis(4-ethoxyphenyl)urea have shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria [15]. Research demonstrates that compounds with long aliphatic chains and aromatic substituents exhibit significant activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae [15].
The antimicrobial mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes [16]. Studies indicate that urea derivatives can achieve minimum inhibitory concentration values as low as 4.88 micrograms per milliliter against certain bacterial strains [16]. The presence of ethoxy groups enhances the compound's ability to penetrate bacterial cell membranes and reach intracellular targets [15].
The emergence of multidrug-resistant bacterial strains has necessitated the development of novel antimicrobial agents with unique mechanisms of action [18] [19]. Bis-urea derivatives, including compounds structurally related to N,N'-Bis(4-ethoxyphenyl)urea, represent promising candidates for combating resistant pathogens [19].
Research on polymyxin adjuvants demonstrates that urea-based compounds can enhance the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria [19]. These compounds induce reactive oxygen species production, reduce adenosine triphosphate levels, and increase oxidative stress in bacterial cells, leading to enhanced antimicrobial activity [19].
The antimicrobial mechanism of bis-urea compounds involves multiple cellular targets [16] [20]. Primary mechanisms include inhibition of bacterial enzyme systems, disruption of membrane integrity, and interference with nucleic acid synthesis [16]. Studies on related N-aryl urea derivatives reveal minimum inhibitory concentration values ranging from 1.5 to 6.25 micromolar against Mycobacterium tuberculosis strains [20].
The selectivity of these compounds toward bacterial cells over mammalian cells represents a significant therapeutic advantage [20]. Research indicates that the antimicrobial activity is largely independent of specific enzyme inhibitory activity, suggesting multiple targets and mechanisms of action [20].
Table 2: Antimicrobial Activity of Related Bis-Urea Compounds
| Compound Type | Target Organism | MIC Value | Reference |
|---|---|---|---|
| Bis-urea derivatives | Escherichia coli | Significant activity | [15] |
| Bis-urea derivatives | Staphylococcus aureus | Significant activity | [15] |
| Trifluoromethyl urea derivatives | Bacillus mycoides | 4.88 μg/mL | [16] |
| N-aryl urea derivatives | Mycobacterium tuberculosis | 1.5-6.25 μM | [20] |
The potential neurological effects of N,N'-Bis(4-ethoxyphenyl)urea can be understood through the broader context of urea derivatives and their interactions with central nervous system pathways [21] [22]. While specific studies on this compound's neurological activity are limited, the structural characteristics and related compound research provide insights into potential mechanisms [21].
Urea derivatives have demonstrated various effects on central nervous system function, particularly through modulation of neurotransmitter systems and neuroprotective pathways [23] [22]. The bis-aryl urea structure of N,N'-Bis(4-ethoxyphenyl)urea suggests potential interactions with gamma-aminobutyric acid receptors and glutamate systems, which are critical for seizure suppression and neurological stability [21] [23].
Research on related compounds indicates that urea derivatives can influence lysosomal membrane stability and reduce excitotoxicity-induced neuronal damage [23]. The ethoxy substituents in N,N'-Bis(4-ethoxyphenyl)urea may enhance blood-brain barrier penetration, potentially improving central nervous system bioavailability [22].
Studies examining urea-based compounds for anticonvulsant activity reveal promising results in various seizure models [21] [22]. Compounds with structural features similar to N,N'-Bis(4-ethoxyphenyl)urea have shown efficacy in maximum electroshock seizure tests and subcutaneous pentylenetetrazol-induced seizure models [21].
The mechanism of anticonvulsant activity involves enhancement of gamma-aminobutyric acid-mediated inhibition and modulation of voltage-dependent sodium channels [21] [22]. Research indicates that certain urea derivatives can achieve median effective dose values in the range of 40-85 milligrams per kilogram in animal seizure models [21].
The potential neurological targets of N,N'-Bis(4-ethoxyphenyl)urea include various neurotransmitter receptors and ion channels [23] [22]. Studies on related compounds demonstrate interactions with N-methyl-D-aspartate receptors, which play crucial roles in excitotoxicity and neurodegeneration [23].
The compound's structural features suggest potential modulation of oxidative stress pathways in neural tissue [23] [22]. Research indicates that urea derivatives can reduce reactive oxygen species production and protect neurons from glutamate-induced excitotoxicity [23]. These neuroprotective effects may contribute to seizure suppression and overall neurological stability [22].
Table 3: Neurological Activity of Related Urea Compounds
| Compound Class | Neurological Effect | Effective Dose/Concentration | Reference |
|---|---|---|---|
| Benzothiazol urea derivatives | Anticonvulsant | 40.96 mg/kg (ED50) | [21] |
| Substituted urea compounds | Seizure protection | 85.16 mg/kg (ED50) | [21] |
| Thiadiazole-urea derivatives | Complete seizure protection | 100-300 mg/kg | [21] |
| Antioxidant urea compounds | Neuroprotection | Variable concentrations | [22] |